Hexobendine-d18 Dihydrochloride
Description
Hexobendine-d18 Dihydrochloride (CAS: 1793997-71-3) is a deuterated derivative of Hexobendine, a coronary vasodilator. Its molecular formula is C30H28D18Cl2N2O10, with a molecular weight of 683.71 g/mol . The deuterium substitution at 18 positions likely enhances metabolic stability, a common strategy to prolong drug half-life. While its primary application is in cardiovascular research, detailed solubility data and pharmacokinetic profiles remain unreported in available literature .
Properties
CAS No. |
1793997-71-3 |
|---|---|
Molecular Formula |
C30H44N2O10 |
Molecular Weight |
610.796 |
IUPAC Name |
3-[methyl-[2-[methyl-[3-[3,4,5-tris(trideuteriomethoxy)benzoyl]oxypropyl]amino]ethyl]amino]propyl 3,4,5-tris(trideuteriomethoxy)benzoate |
InChI |
InChI=1S/C30H44N2O10/c1-31(11-9-15-41-29(33)21-17-23(35-3)27(39-7)24(18-21)36-4)13-14-32(2)12-10-16-42-30(34)22-19-25(37-5)28(40-8)26(20-22)38-6/h17-20H,9-16H2,1-8H3/i3D3,4D3,5D3,6D3,7D3,8D3 |
InChI Key |
KRQAMFQCSAJCRH-KJWDNGDUSA-N |
SMILES |
CN(CCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)CCN(C)CCCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Synonyms |
3,4,5-Trimethoxybenzoic Acid 1,2-Ethanediylbis[(methylimino)-3,1-propanediyl] Ester Dihydrochloride; 3,3’-[Ethylenebis(methylimino)]di-1-propanol Bis(3,4,5-trimethoxybenzoate) (Ester) Dihydrochloride; Andiamine; Hexobendin Hydrochloride; Reoxyl; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexobendine-d18 Dihydrochloride can be synthesized through a multi-step process. The synthesis begins with the reaction between 3,4,5-trimethoxybenzoyl chloride and 3-chloropropanol to form 3-chloropropyl 3,4,5-trimethoxybenzoate. This intermediate is then reacted with 1,2-dimethylethylenediamine to yield Hexobendine.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets research-grade standards.
Chemical Reactions Analysis
Types of Reactions
Hexobendine-d18 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: Nucleophilic substitution reactions can replace certain functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Hexobendine-d18 Dihydrochloride is widely used in scientific research due to its unique properties:
Chemistry: Utilized in NMR spectroscopy for studying molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects as a vasodilator.
Industry: Used in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
Hexobendine-d18 Dihydrochloride exerts its effects primarily through vasodilation. It acts as an adenosine reuptake inhibitor, increasing the levels of adenosine in the bloodstream, which in turn dilates blood vessels. This mechanism involves binding to specific molecular targets, such as adenosine receptors, and modulating their activity .
Comparison with Similar Compounds
Comparative Analysis with Similar Dihydrochloride Compounds
Hexobendine-d18 Dihydrochloride
- Primary Use : Coronary vasodilation, improving blood flow in cardiac tissues .
- Mechanism : Likely involves modulation of vascular smooth muscle, though exact molecular targets are unspecified.
Vanoxerine Dihydrochloride
- Primary Use : Investigational CDK2/4/6 inhibitor for cancer therapy.
- Mechanism: Inhibits cell cycle progression (IC50: 3.79–4.04 µM in hepatocellular carcinoma models) and reduces tumor growth in preclinical studies .
- Key Difference: Unlike Hexobendine-d18, vanoxerine targets kinase pathways, showcasing broader anticancer activity compared to single-target CDK inhibitors like Adapalene (IC50: 4.43–7.14 µM) or Rafoxanide (IC50: 1.09–1.31 µM) .
Trientine Dihydrochloride
- Primary Use : Copper chelation in Wilson’s disease.
Diphenhydramine Hydrochloride
- Primary Use : Antihistamine for allergic reactions.
- Safety Profile : Moderate health hazard (OSHA Health Index = 2), contrasting with Hexobendine-d18’s uncharacterized safety data .
Structural and Physicochemical Properties
Deuterium Effects: Hexobendine-d18’s deuteration may reduce metabolic clearance compared to non-deuterated analogs, a feature absent in other dihydrochlorides listed .
Research and Industrial Relevance
- Analytical Standards : Compounds like Putrescine and Cadaverine dihydrochlorides serve as biogenic amine standards in food safety testing, unlike Hexobendine-d18’s therapeutic focus .
- Polymer Chemistry : Azoamidine dihydrochlorides (e.g., 2,2’-azobis compounds) act as water-soluble initiators, diverging entirely from Hexobendine-d18’s biological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
